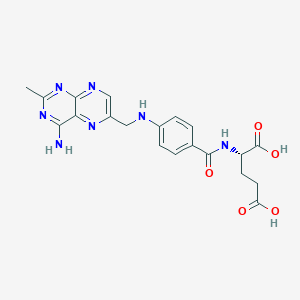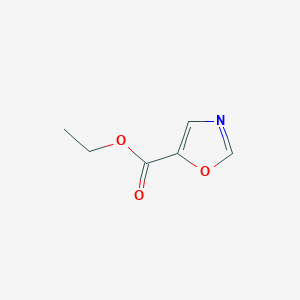
3-Butyryl-4-methyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyryl-4-methyloxazolidin-2-one, also known as BM-3, is a cyclic dipeptide that has been found to have various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. BM-3 has been reported to have various biochemical and physiological effects, making it a potential candidate for future research.
作用机制
3-Butyryl-4-methyloxazolidin-2-one has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one is not fully understood, but it is believed to involve the disruption of the cell membrane and the inhibition of protein synthesis. 3-Butyryl-4-methyloxazolidin-2-one has also been reported to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
3-Butyryl-4-methyloxazolidin-2-one has been reported to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune response. 3-Butyryl-4-methyloxazolidin-2-one has also been reported to have anti-inflammatory and analgesic properties. In addition, 3-Butyryl-4-methyloxazolidin-2-one has been shown to interact with different enzymes and receptors, which may explain its diverse biological activities.
实验室实验的优点和局限性
One of the advantages of using 3-Butyryl-4-methyloxazolidin-2-one in lab experiments is its stability and solubility in different solvents. 3-Butyryl-4-methyloxazolidin-2-one is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using 3-Butyryl-4-methyloxazolidin-2-one is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one is not fully understood, which may hinder its application in certain research areas.
未来方向
There are several future directions for 3-Butyryl-4-methyloxazolidin-2-one research, including the development of 3-Butyryl-4-methyloxazolidin-2-one-based drugs for the treatment of bacterial and fungal infections, the synthesis of 3-Butyryl-4-methyloxazolidin-2-one-based cyclic peptides with potential therapeutic applications, and the conjugation of 3-Butyryl-4-methyloxazolidin-2-one with different biomolecules to improve their stability and activity. In addition, further studies are needed to elucidate the mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one and its potential toxicity in different experimental systems.
Conclusion:
In conclusion, 3-Butyryl-4-methyloxazolidin-2-one is a cyclic dipeptide with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-Butyryl-4-methyloxazolidin-2-one has potential applications in drug discovery, peptide synthesis, and bioconjugation, making it a promising candidate for future research.
合成方法
3-Butyryl-4-methyloxazolidin-2-one can be synthesized using different methods, including solution-phase synthesis, solid-phase synthesis, and microwave-assisted synthesis. The solution-phase synthesis involves the reaction of N-protected amino acids with an activated ester of the other amino acid in a suitable solvent. The solid-phase synthesis involves the use of a resin-bound amino acid, which is coupled with another amino acid using a coupling reagent. The microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the protected amino acids.
科学研究应用
3-Butyryl-4-methyloxazolidin-2-one has been used in various scientific research applications, including drug discovery, peptide synthesis, and bioconjugation. 3-Butyryl-4-methyloxazolidin-2-one has been reported to have antimicrobial, antifungal, and anticancer properties. It has also been used as a building block for the synthesis of cyclic peptides, which have potential applications in drug development. 3-Butyryl-4-methyloxazolidin-2-one has been conjugated with different biomolecules, such as antibodies and enzymes, to improve their stability and activity.
属性
CAS 编号 |
111292-83-2 |
|---|---|
产品名称 |
3-Butyryl-4-methyloxazolidin-2-one |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
3-butanoyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7(10)9-6(2)5-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI 键 |
FTBWXCQJZQQIRS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(COC1=O)C |
规范 SMILES |
CCCC(=O)N1C(COC1=O)C |
同义词 |
2-Oxazolidinone, 4-methyl-3-(1-oxobutyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



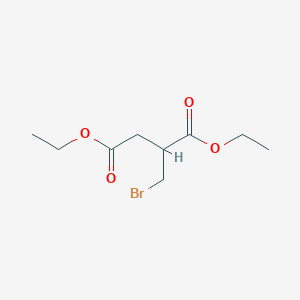
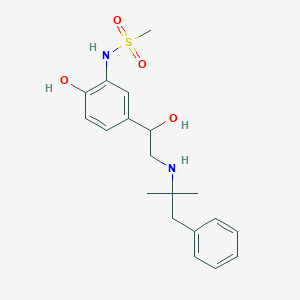
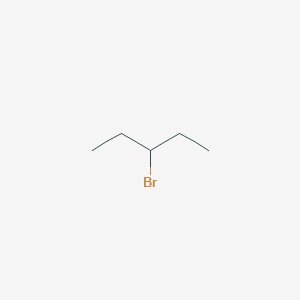
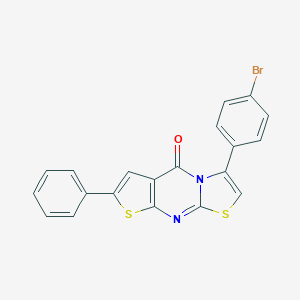
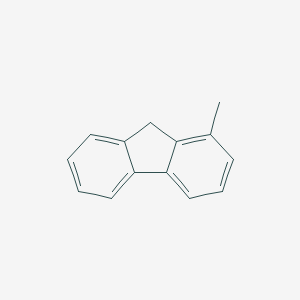

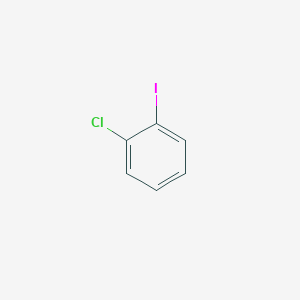
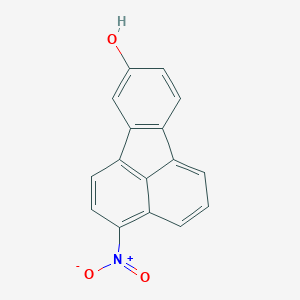
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)
